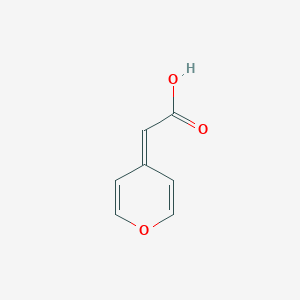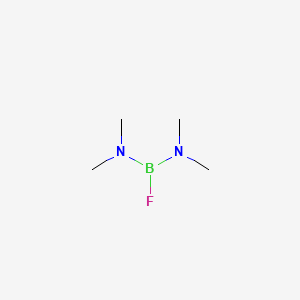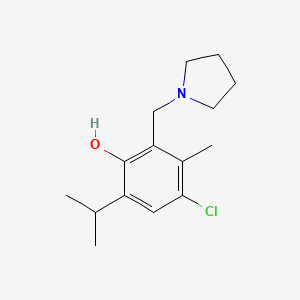
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a methyl group, and a pyrrolidin-1-ylmethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol typically involves a series of organic reactions. One common method involves the alkylation of 4-chloro-3-methylphenol with 2-bromo-2-methylpropane to introduce the propan-2-yl group. This is followed by the reaction with pyrrolidine to attach the pyrrolidin-1-ylmethyl group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol.
Substitution: Formation of 4-methoxy-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol.
Applications De Recherche Scientifique
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidin-1-ylmethyl group can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: Lacks the propan-2-yl and pyrrolidin-1-ylmethyl groups.
4-Chloro-3-methyl-6-propan-2-ylphenol: Lacks the pyrrolidin-1-ylmethyl group.
4-Chloro-3-methyl-2-(pyrrolidin-1-ylmethyl)phenol: Lacks the propan-2-yl group.
Uniqueness
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidin-1-ylmethyl group enhances its biological activity, while the propan-2-yl group increases its stability and lipophilicity .
Propriétés
Numéro CAS |
6300-54-5 |
|---|---|
Formule moléculaire |
C15H22ClNO |
Poids moléculaire |
267.79 g/mol |
Nom IUPAC |
4-chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C15H22ClNO/c1-10(2)12-8-14(16)11(3)13(15(12)18)9-17-6-4-5-7-17/h8,10,18H,4-7,9H2,1-3H3 |
Clé InChI |
AYFXLTNLURZPMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1CN2CCCC2)O)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


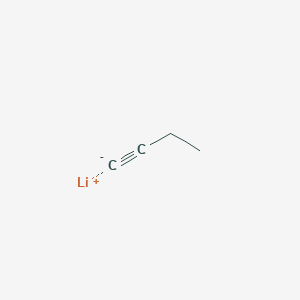
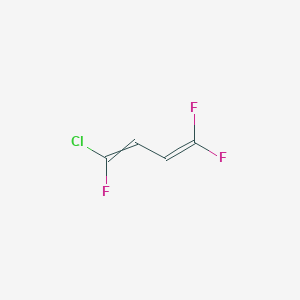
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
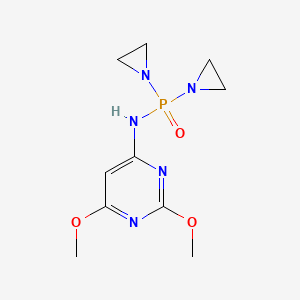
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)



![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)
![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)


